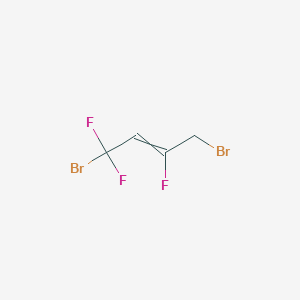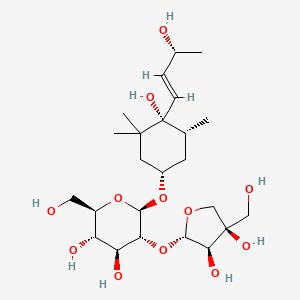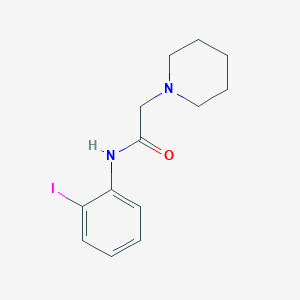
1,4-Dibromo-1,1,3-trifluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-1,1,3-trifluorobut-2-ene is an organic compound with the molecular formula C4H3Br2F3. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,3-trifluorobut-2-ene can be synthesized through the bromination of 1,1,3-trifluorobut-2-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-1,1,3-trifluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as alkyl or aryl groups.
Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles to form new compounds.
Elimination Reactions: The removal of bromine atoms can lead to the formation of unsaturated compounds such as allenes.
Common Reagents and Conditions
Nucleophiles: Sodium hydride (NaH) and dialkyl ketones are commonly used in substitution reactions.
Electrophiles: Bromine (Br2) and other halogens are used in addition reactions.
Bases: Strong bases such as sodium hydride (NaH) are used in elimination reactions.
Major Products Formed
Allenes: Formed through elimination reactions.
Substituted Derivatives: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
1,4-Dibromo-1,1,3-trifluorobut-2-ene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology:
Mécanisme D'action
The mechanism of action of 1,4-dibromo-1,1,3-trifluorobut-2-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-butene: Similar in structure but lacks the trifluoromethyl group.
1,4-Dibromo-1,1,2-trifluorobut-2-ene: Similar but with a different fluorine atom arrangement.
1,4-Dibromo-1,1,3-trifluorobutane: Similar but fully saturated without the double bond.
Uniqueness
1,4-Dibromo-1,1,3-trifluorobut-2-ene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Propriétés
Formule moléculaire |
C4H3Br2F3 |
|---|---|
Poids moléculaire |
267.87 g/mol |
Nom IUPAC |
1,4-dibromo-1,1,3-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-3(7)1-4(6,8)9/h1H,2H2 |
Clé InChI |
LCTKXPQKSGIAQF-UHFFFAOYSA-N |
SMILES canonique |
C(C(=CC(F)(F)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)




![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)

![(E)-2-Cyano-3-(5-(7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)benzo[c][1,2,5]thiadiazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14082310.png)
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
